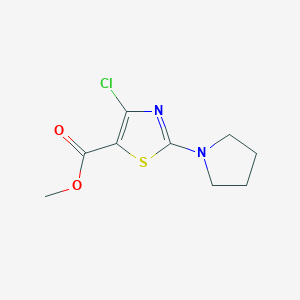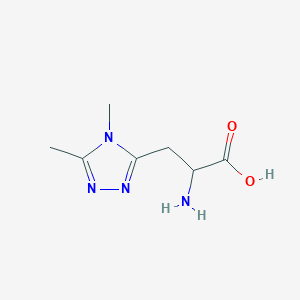
1-(2,2,3,3-Tetrafluoropropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,3,3-Tetrafluoropropyl)piperazine is a fluorinated organic compound with the molecular formula C7H12F4N2 and a molecular weight of 200.18 g/mol. This compound is characterized by the presence of a piperazine ring substituted with a tetrafluoropropyl group, making it a valuable building block in various chemical syntheses.
Preparation Methods
The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)piperazine typically involves the reaction of piperazine with 2,2,3,3-tetrafluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2,2,3,3-Tetrafluoropropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrafluoropropyl group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines.
Scientific Research Applications
1-(2,2,3,3-Tetrafluoropropyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
1-(2,2,3,3-Tetrafluoropropyl)piperazine can be compared with other fluorinated piperazines such as:
This compound dihydrochloride: Similar in structure but with different physicochemical properties due to the presence of hydrochloride groups.
1-(2,2,3,3-Tetrafluoropropyl)-4-methylpiperazine: Contains an additional methyl group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLYMOHYRZUZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2814806.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)
![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)
![2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2814815.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)

![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)


![4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2814826.png)
![1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2814828.png)

